molecular formula C8H12F3NO B13468729 2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine

2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine

Cat. No.: B13468729
M. Wt: 195.18 g/mol
InChI Key: XNSJXIHTLOAIHR-UHFFFAOYSA-N
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Description

2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine is a compound that belongs to the class of bicyclic amines. This compound features a unique bicyclo[2.1.1]hexane structure, which is known for its rigidity and stability. The trifluoromethyl group attached to the bicyclic structure enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks. The reaction conditions often require a mercury lamp and specialized glassware, making it technically challenging to scale up . The process can be summarized as follows:

    Starting Materials: 1,5-dienes and trifluoromethylated precursors.

    Reaction Conditions: Photochemical [2+2] cycloaddition using a mercury lamp.

    Product Isolation: The resulting bicyclic structure is then isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow photochemistry. This approach allows for better control over reaction conditions and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, while the rigid bicyclic structure provides stability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine is unique due to its specific trifluoromethyl and ethanamine substituents, which confer unique chemical and biological properties. Its rigid bicyclic structure and enhanced binding affinity make it a valuable compound for various applications.

Properties

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)7-3-6(4-7,1-2-12)5-13-7/h1-5,12H2

InChI Key

XNSJXIHTLOAIHR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(F)(F)F)CCN

Origin of Product

United States

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